molecular formula C25H29N5O2 B2658342 1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea CAS No. 1170848-46-0

1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2658342
CAS No.: 1170848-46-0
M. Wt: 431.54
InChI Key: YSXHYIYUKAZDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxyphenyl group, a pyridinyl piperazine moiety, and a phenylurea core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-ethoxyaniline with isocyanates to form the urea linkage. The pyridinyl piperazine moiety is then introduced through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridinyl and phenylurea moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The pyridinyl piperazine moiety is known to interact with various receptors, potentially modulating their activity. The compound may also influence signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
  • 1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-3-yl)piperazin-1-yl)methyl)phenyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl group provides distinct steric and electronic characteristics, differentiating it from similar compounds with methoxy or other substituents.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-2-32-23-8-4-3-7-22(23)28-25(31)27-21-12-10-20(11-13-21)19-29-15-17-30(18-16-29)24-9-5-6-14-26-24/h3-14H,2,15-19H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXHYIYUKAZDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.